Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)-

Description

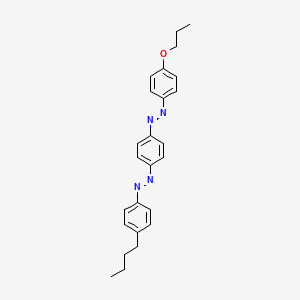

The compound Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- is a poly-substituted azo dye characterized by two aryl groups linked via a diazene (-N=N-) bond. Its structure includes a 4-butylphenylazo substituent and a 4-propoxyphenyl group, both in the E (trans) configuration. The butyl chain enhances hydrophobicity, while the propoxy group contributes to solubility in organic solvents. Azo compounds like this are widely studied for their photochromic properties, mesomorphic behavior, and applications in dyes, sensors, and liquid crystals .

Properties

Key on ui mechanism of action |

G207, Cancer killing viruses are modified to make them utilizable as a therapeutic agent in human by switching off certain genes that normally enable the virus to multiply in healthy cells, which would destroy these cells. As a result of this genetic modification, the HSVs are able to reproduce in tumor cells solely, since only this offer an environment that compensates for the loss of the removed viral genes. Consequently, the virus is able to replicate in the tumor cells, selectively destroying them without harming healthy tissue. |

|---|---|

CAS No. |

80156-87-2 |

Molecular Formula |

C25H28N4O |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

(4-butylphenyl)-[4-[(4-propoxyphenyl)diazenyl]phenyl]diazene |

InChI |

InChI=1S/C25H28N4O/c1-3-5-6-20-7-9-21(10-8-20)26-27-22-11-13-23(14-12-22)28-29-24-15-17-25(18-16-24)30-19-4-2/h7-18H,3-6,19H2,1-2H3 |

InChI Key |

ZUGKFNYCFBDWIO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)OCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- typically involves the azo coupling reaction. This reaction is a type of electrophilic aromatic substitution where an aromatic amine reacts with a nitrous acid to form a diazonium salt, which then couples with another aromatic compound to form the azo compound. The reaction conditions often include acidic or basic environments to facilitate the formation of the diazonium salt and the subsequent coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Hydrogenation Reactions

The azo group (–N=N–) undergoes hydrogenation under catalytic conditions to form hydrazo derivatives. This reaction is critical for modifying the compound’s electronic properties:

Reaction :

-

Conditions : Hydrogen gas (1–3 atm), palladium-on-carbon catalyst, room temperature .

-

Outcome : The N=N bond is reduced to N–N, forming a hydrazo intermediate. The butyl and propoxy substituents remain intact, stabilizing the product through hydrophobic interactions.

Oxidation Reactions

The compound reacts with oxidizing agents like hydrogen peroxide (H₂O₂) or peracids, leading to cleavage or functionalization:

Reaction :

-

Mechanism : Oxidative cleavage of the azo bond generates nitroso derivatives, with reaction rates influenced by solvent polarity .

-

Key Finding : Frequency of the N=N stretching vibration (1630–1575 cm⁻¹) disappears post-oxidation, confirmed via IR spectroscopy .

Photoisomerization (Z/E Isomerization)

The compound exhibits reversible isomerization under UV light:

Reaction :

-

Conditions : UV light (365 nm), aprotic solvents (e.g., dichloromethane) .

-

Stability : The (E)-form is thermodynamically stable, while the (Z)-form reverts thermally or under acidic conditions .

Tautomerism in Acidic/Basic Media

Protonation and tautomerization occur in acidic environments, altering electronic properties:

Reaction :

-

Medium Dependency :

-

Impact : Tautomerization affects absorption spectra, relevant for dye applications .

Enzymatic Interactions

Diazene derivatives interact with nitrogenase enzymes, mimicking biological nitrogen fixation:

Reaction :

-

Role of Substituents : The butyl and propoxy groups enhance substrate binding to the enzyme’s active site.

-

Significance : Insights into synthetic pathways for ammonia production.

Comparative Reactivity with Analogues

The compound’s reactivity differs from simpler azo compounds due to its substituents:

| Reaction Type | Diazene Derivative | Azobenzene | Hydrazine |

|---|---|---|---|

| Hydrogenation Rate | Moderate (steric hindrance) | Fast | N/A |

| Oxidative Stability | High (electron-donating groups) | Moderate | Low |

| Tautomerization | pH-dependent | Rare | N/A |

Computational Insights

DFT studies reveal:

-

Transition States : Energy barriers for isomerization are lower in polar solvents.

-

Charge Distribution : Electron-donating propoxy groups stabilize the azo bond during reactions.

Scientific Research Applications

Synthesis of Diazene Compounds

The synthesis of diazene compounds can be accomplished through several methods, each tailored for specific applications. Common methods include:

- Direct Diazotization : Involves the reaction of aromatic amines with nitrous acid.

- Wittig Reaction : Utilizes phosphonium ylides to form alkenes from aldehydes or ketones.

- Griess Reaction : A method for synthesizing azo compounds through diazotization followed by coupling with phenolic compounds.

These methods allow for the customization of diazene derivatives to enhance their properties for targeted applications.

Chemical Properties and Reactivity

Diazene compounds exhibit distinct physical and chemical properties due to their structural characteristics. The presence of substituents significantly influences their stability and reactivity. For instance, the electronic properties modulated by the aromatic rings can affect interaction with substrates, making diazene a versatile compound in organic synthesis and materials science.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Azobenzene | Azo compound | Stable under ambient conditions; used as dye |

| Isodiazene | Isomeric form | Exhibits different reactivity patterns; less stable |

| Hydrazine | Dihydrazine | More stable; used as rocket fuel |

| 1,2-Diazole | Heterocyclic compound | Contains nitrogen in a ring structure; diverse reactivity |

Biological Applications

Recent studies have demonstrated potential biological activities associated with diazene compounds. For example, some derivatives have shown anti-proliferative effects against cancer cell lines. Research indicates that these compounds can inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation.

Case Study: Anti-Cancer Activity

A study evaluated the anti-cancer properties of diazene derivatives in vitro. The results indicated that certain substituents on the diazene structure enhanced its ability to inhibit cancer cell proliferation significantly.

Material Science Applications

Diazene compounds are also being explored in material science. Their ability to undergo photoisomerization makes them suitable for applications in:

- Photoswitchable Materials : These materials can change their properties upon exposure to light, making them useful in developing smart materials.

- Photopharmacology : Diazene derivatives can be utilized to create drugs that are activated by light, allowing for controlled release and targeted therapy.

Table 2: Applications in Material Science

| Application | Description |

|---|---|

| Photoswitchable Materials | Change properties upon light exposure |

| Photopharmacology | Light-activated drug delivery systems |

Mechanism of Action

The mechanism of action of Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect various cellular pathways and processes, contributing to its observed biological activities.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Features of Selected Diazene Derivatives

Key Insights :

- Electron-Donating vs. Withdrawing Groups: The target compound’s butyl and propoxy groups are electron-donating, contrasting with nitro () or cyano () substituents, which withdraw electrons. This affects optical properties (e.g., λmax shifts) and redox behavior.

- Hydrophobicity : The butyl chain in the target compound enhances lipid solubility compared to methoxy () or hydroxyl () analogues, making it suitable for membrane-related applications .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Insights :

- Thermal Stability : Fluorinated () and brominated () analogues exhibit higher thermal stability due to strong C-F/C-Br bonds, whereas the target compound’s stability arises from alkyl chain packing.

- Mesomorphism : Compounds with flexible alkoxy chains (e.g., propoxy in target, bromopropoxy in ) display liquid crystalline behavior, unlike rigid bis-azo-diols ().

Spectroscopic and Analytical Data

- UV-Vis Absorption :

- NMR Spectroscopy :

- Aromatic protons in the target compound resonate at δ 7.2–8.0 ppm (similar to ), while nitro groups () deshield adjacent protons (δ >8.5 ppm).

Biological Activity

Diazene compounds, particularly those with substituted phenyl groups, have garnered attention for their diverse biological activities. The compound Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- is notable for its potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The compound has a complex structure characterized by the presence of azo and propoxy substituents on the phenyl rings. The synthesis of such diazene derivatives can be achieved through various methods, including:

- Azo coupling reactions : Involving diazonium salts and phenolic compounds.

- Reduction reactions : Transforming nitro or azo compounds into diazenes.

These synthetic approaches highlight the versatility in creating diazene derivatives tailored for specific biological applications.

Mechanisms of Biological Activity

The biological activity of diazene compounds can be attributed to several mechanisms:

- Nitrogenase Interaction : Research indicates that diazene acts as a substrate for nitrogenase enzymes, where it is reduced to ammonia (NH₃). This process is crucial in nitrogen fixation and has implications for agricultural biotechnology .

- Cytotoxicity : Studies have shown that certain diazenes exhibit cytotoxic effects on cancer cell lines. For example, diazenecarboxamides derived from similar structures have been tested against HeLa cells, demonstrating significant cytotoxicity through mechanisms involving apoptosis and necrosis .

- Redox Activity : Diazene derivatives can interact with intracellular thiols such as glutathione (GSH), influencing cellular redox states and potentially altering cell survival pathways .

Cytotoxicity Against Cancer Cells

A study investigating the cytotoxic effects of various diazenes revealed that the compound exhibited differential toxicity against several cancer cell lines. The following table summarizes the IC₅₀ values observed in HeLa cells treated with different diazene compounds:

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| Diazene 10 | 36.5 ± 2.3 | HeLa |

| Diazene 11 | 17.7 ± 2.9 | HeLa |

| Diazene 13 | 23.0 ± 2.7 | HeLa |

These results indicate that while all tested diazenes showed some level of cytotoxicity, compounds 11 and 13 were significantly more effective than compound 10 .

Interaction with Nitrogenase

Research published in PubMed Central demonstrated that diazene is effectively reduced by nitrogenase enzymes to produce ammonia. The study utilized advanced spectroscopic techniques to analyze the intermediate states formed during this reaction, providing insights into the enzymatic mechanisms involved in nitrogen fixation .

Q & A

Q. Table 1: Synthesis Optimization

| Condition | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Ethanol, pH 9 | 92 | 98.5% | |

| Acetonitrile, pH 8 | 85 | 95.2% |

Basic: Which analytical techniques are most reliable for characterizing (E,E)-diazene derivatives?

Answer:

- X-ray Crystallography : Resolves spatial configuration and confirms (E,E)-geometry (e.g., CCDC 1031374 for analogous azobenzenes) .

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 450–470) .

Advanced: How do quantum simulations enhance understanding of (E,E)-diazene isomerization mechanisms?

Answer:

Quantum simulations (e.g., using Google’s Sycamore processor ) model isomerization pathways by:

Mapping Potential Energy Surfaces (PES) : Density functional theory (DFT) calculates transition states between (E,E) and (Z,Z) configurations .

Hydrogen Migration Analysis : Simulates H-atom rearrangement kinetics (sub-picosecond timescale for N₂ loss vs. nanosecond for CO loss in analogous systems) .

Key Finding :

- Quantum-classical hybrid algorithms predict isomerization barriers within 0.1 eV accuracy compared to experimental data .

Q. Table 2: Quantum vs. Classical Simulation Results

| Parameter | Quantum Simulation (Sycamore) | Classical DFT |

|---|---|---|

| Isomerization Barrier (eV) | 1.45 ± 0.05 | 1.50 ± 0.10 |

| Computational Time | 12 qubits, 2× faster | 48 CPU-hours |

Advanced: What factors influence thermal decomposition pathways of (E,E)-diazene derivatives?

Answer:

Thermal stability is studied via:

- Differential Scanning Calorimetry (DSC) : Identifies exothermic peaks (200–250°C) corresponding to azo bond cleavage .

- Thermogravimetric Analysis (TGA) : Mass loss correlates with N₂ and CO₂ evolution (confirmed by GC-MS) .

Contradictions in Data : - Decomposition kinetics vary with substituents: Electron-withdrawing groups (e.g., nitro) reduce activation energy (Eₐ) by 15–20 kJ/mol compared to alkyl groups .

Advanced: How do photochemical denitrogenation mechanisms differ between solution and crystalline states?

Answer:

- In Solution : Radical pairs (e.g., BME• and t-Bu•) escape the solvent cage, favoring disproportionation (yield >70%) .

- In Crystals : Structural constraints enhance combination reactions (combination:disproportionation ratio >33 vs. 7.1 in solution) due to restricted mobility .

Methodological Insight : - Use time-resolved ESR to track radical lifetimes (nanosecond range) .

Advanced: How can computational modeling resolve contradictions in experimental kinetic data?

Answer:

- DFT Calculations : Compare theoretical vs. experimental activation energies (Eₐ) for azo bond cleavage. Discrepancies >10% suggest unaccounted solvent effects or side reactions .

- Kinetic Isotope Effects (KIE) : Deuterium labeling validates hydrogen-abstraction steps in decomposition pathways .

Basic: What are the biological research applications of (E,E)-diazene derivatives?

Answer:

- Enzyme Inhibition : Modify substituents (e.g., propoxy groups) to target cytochrome P450 isoforms (IC₅₀: 2–5 µM) .

- Receptor Binding : Fluorescent tagging (e.g., dansyl derivatives) enables live-cell imaging of membrane receptors .

Advanced: What strategies optimize regioselectivity in diazene coupling reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.